molecular formula C11H16Cl2INO B2722333 2-(3,5-dichlorophenoxy)-N,N,N-trimethyl-1-ethanaminium iodide CAS No. 1025707-89-4

2-(3,5-dichlorophenoxy)-N,N,N-trimethyl-1-ethanaminium iodide

Cat. No.: B2722333
CAS No.: 1025707-89-4
M. Wt: 376.06
InChI Key: BGMQKJDHMKQAHZ-UHFFFAOYSA-M
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Description

2-(3,5-dichlorophenoxy)-N,N,N-trimethyl-1-ethanaminium iodide is a quaternary ammonium compound with a molecular formula of C11H16Cl2INO. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(3,5-dichlorophenoxy)-N,N,N-trimethyl-1-ethanaminium iodide typically involves the reaction of 3,5-dichlorophenol with N,N,N-trimethylethanolamine in the presence of a suitable iodinating agent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the quaternary ammonium iodide salt.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(3,5-dichlorophenoxy)-N,N,N-trimethyl-1-ethanaminium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,5-dichlorophenoxy)-N,N,N-trimethyl-1-ethanaminium iodide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of other quaternary ammonium compounds.

    Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiseptic or disinfectant.

    Industry: It is used in the formulation of cleaning agents and disinfectants due to its ability to disrupt microbial cell membranes.

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenoxy)-N,N,N-trimethyl-1-ethanaminium iodide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This mechanism makes it effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar compounds to 2-(3,5-dichlorophenoxy)-N,N,N-trimethyl-1-ethanaminium iodide include other quaternary ammonium compounds such as benzalkonium chloride and cetyltrimethylammonium bromide. These compounds share similar antimicrobial properties but differ in their specific chemical structures and applications. The presence of the 3,5-dichlorophenoxy group in this compound provides unique chemical properties that can be advantageous in certain applications.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and mechanism of action make it a valuable reagent in research and industry. Further studies are needed to fully explore its potential and optimize its use in different applications.

Properties

IUPAC Name

2-(3,5-dichlorophenoxy)ethyl-trimethylazanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Cl2NO.HI/c1-14(2,3)4-5-15-11-7-9(12)6-10(13)8-11;/h6-8H,4-5H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMQKJDHMKQAHZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC1=CC(=CC(=C1)Cl)Cl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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